![molecular formula C27H24N4O3S B2913113 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 536705-47-2](/img/structure/B2913113.png)
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide comprises a pyrimidoindole core with a sulfanyl group and an acetamide side chain. The presence of the methoxyphenyl moiety enhances its solubility and bioavailability. Refer to ChemSpider for detailed structural diagrams .
Scientific Research Applications
1. Synthesis and Cyclizations of N- (2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines The compound has been used in the synthesis of a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues . This process involves the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .
Biological Potential of Indole Derivatives
Indole derivatives, which include the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has sparked interest among researchers to synthesize a variety of indole derivatives .
Organic Light-Emitting Diodes (OLEDs)
The compound has been used in the fabrication of red and white OLEDs. The compound, when used as a red dopant, exhibited a very broad full width at half maximum (FWHM) at around 100 nm in electroluminescent (EL) devices, making it suitable for fabricating white OLEDs with high colour quality .
Chiral Recognition Ability
The compound has been used in the synthesis of novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) for regioselective synthesis by carbonate aminolysis and isocyanate chemistry .
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
6. Open Science Potentials in Research Processes The compound has been used in a comprehensive literature review of the dimensions of open science in research processes . This study found 98 studies based on the inclusion criteria and identified three categories of dimensions in the research process .
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-16-12-17(2)14-19(13-16)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)35-15-23(32)28-18-8-10-20(34-3)11-9-18/h4-14,29H,15H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFINPSCSYGRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
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